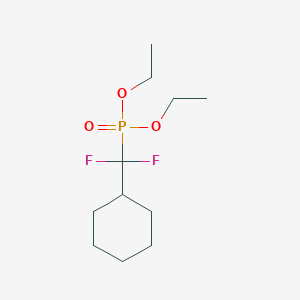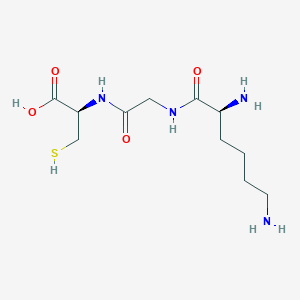
3,5-Dimethoxyphenyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El butanoato de 3,5-dimetoxifenilo es un compuesto orgánico que pertenece a la clase de los ésteres. Se caracteriza por la presencia de un anillo fenilo sustituido con dos grupos metoxilo en las posiciones 3 y 5, y un grupo éster butanoato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del butanoato de 3,5-dimetoxifenilo típicamente involucra la esterificación del 3,5-dimetoxifenol con ácido butanoico. La reacción es catalizada por un ácido, como ácido sulfúrico o ácido clorhídrico, y se lleva a cabo bajo condiciones de reflujo. La mezcla de reacción se purifica luego por destilación o recristalización para obtener el éster deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de butanoato de 3,5-dimetoxifenilo se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control de las condiciones de reacción, mayores rendimientos y menores costos de producción. El uso de catalizadores como ácido sulfúrico o ácido p-toluensulfónico es común en los procesos industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
El butanoato de 3,5-dimetoxifenilo sufre varias reacciones químicas, que incluyen:
Hidrólisis: El enlace éster se puede hidrolizar en condiciones ácidas o básicas para producir 3,5-dimetoxifenol y ácido butanoico.
Reducción: El éster se puede reducir al alcohol correspondiente utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: Los grupos metoxilo en el anillo fenilo pueden sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Hidrólisis: Hidrólisis ácida usando ácido clorhídrico o ácido sulfúrico, o hidrólisis básica usando hidróxido de sodio.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como metóxido de sodio o tert-butóxido de potasio.
Principales Productos Formados
Hidrólisis: 3,5-Dimetoxifenol y ácido butanoico.
Reducción: Butanol de 3,5-dimetoxifenilo.
Sustitución: Varios fenoles sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El butanoato de 3,5-dimetoxifenilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Investigado por su posible uso en el desarrollo de fármacos debido a su similitud estructural con compuestos bioactivos.
Industria: Utilizado en la producción de fragancias y agentes aromatizantes debido a su agradable aroma.
Mecanismo De Acción
El mecanismo de acción del butanoato de 3,5-dimetoxifenilo involucra su interacción con varios objetivos moleculares. El enlace éster puede ser hidrolizado por esterasas, liberando 3,5-dimetoxifenol y ácido butanoico, que luego pueden ejercer sus efectos sobre los sistemas biológicos. Los grupos metoxilo en el anillo fenilo pueden participar en enlaces de hidrógeno y otras interacciones con proteínas y enzimas, influyendo en su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
Butanoato de 3,4-dimetoxifenilo: Estructura similar pero con grupos metoxilo en las posiciones 3 y 4.
Acetato de 3,5-dimetoxifenilo: Estructura similar pero con un grupo éster acetato en lugar de butanoato.
Alcohol de 3,5-dimetoxibencilo: Estructura similar pero con un grupo hidroxilo en lugar de un éster.
Singularidad
El butanoato de 3,5-dimetoxifenilo es único debido a la posición específica de los grupos metoxilo en el anillo fenilo y la presencia del grupo éster butanoato. Esta combinación de grupos funcionales confiere propiedades químicas y físicas distintas, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
144688-05-1 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
(3,5-dimethoxyphenyl) butanoate |
InChI |
InChI=1S/C12H16O4/c1-4-5-12(13)16-11-7-9(14-2)6-10(8-11)15-3/h6-8H,4-5H2,1-3H3 |
Clave InChI |
UDYCIUMNQQUPER-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=CC(=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)






![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)



